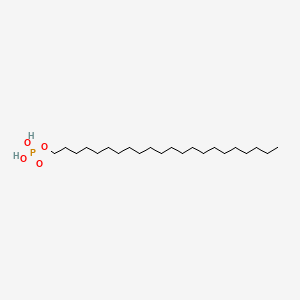![molecular formula C9H14N2O2 B13810254 1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 85106-90-7](/img/structure/B13810254.png)
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. It is a derivative of 2,5-diazabicyclo[2.2.2]octane, commonly known as DABCO. This compound is known for its unique structure and properties, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of 1,2,5-trimethylpiperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or sublimation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the Morita–Baylis–Hillman and Knoevenagel reactions.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The compound exerts its effects through its basic, nucleophilic, and catalytic properties. It acts as a Lewis base, facilitating various chemical reactions by donating electron pairs. The molecular targets include carbonyl compounds and other electrophilic species. The pathways involved often include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A parent compound with similar nucleophilic and catalytic properties.
Quinuclidine: Another bicyclic amine with comparable basicity and nucleophilicity.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: A structurally related compound with different functional groups.
Uniqueness
1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. Its ability to act as a supernucleophile and its stability under various conditions make it particularly valuable in synthetic applications .
Propriétés
Numéro CAS |
85106-90-7 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1,2,5-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-9-5-4-6(7(12)11(9)3)10(2)8(9)13/h6H,4-5H2,1-3H3 |
Clé InChI |
QWRXCFSDKWURHO-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C(=O)N1C)N(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


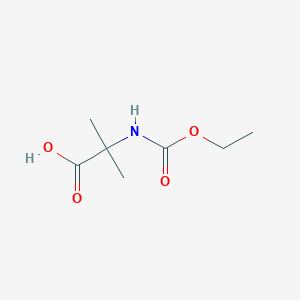
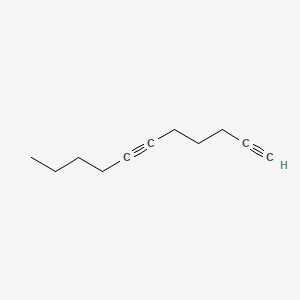

![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
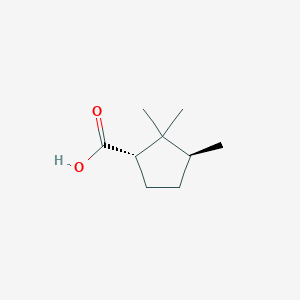
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
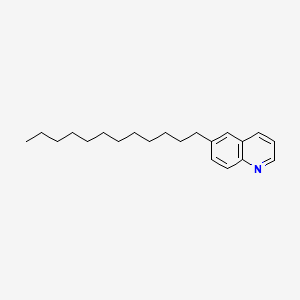
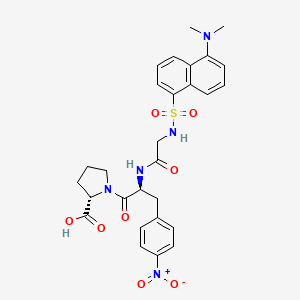
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
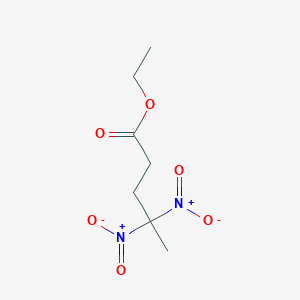
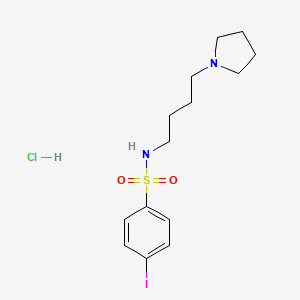
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
